molecular formula C8H10OS B3021132 4-Ethoxybenzenethiol CAS No. 699-09-2

4-Ethoxybenzenethiol

Cat. No.: B3021132
CAS No.: 699-09-2
M. Wt: 154.23 g/mol
InChI Key: OXWOIUVGAWIZQQ-UHFFFAOYSA-N
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Description

4-Ethoxybenzenethiol is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophenol, where the ethoxy group is substituted at the para position of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired thiol. Another method includes the reduction of 4-ethoxybenzenesulfonyl chloride using zinc and hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-ethoxybenzenesulfonyl chloride. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Ethoxybenzene.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Ethoxybenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

    Thiophenol: Lacks the ethoxy group, making it less soluble in organic solvents.

    4-Methoxybenzenethiol: Has a methoxy group instead of an ethoxy group, leading to different reactivity and solubility.

    4-Ethylbenzenethiol: Contains an ethyl group instead of an ethoxy group, affecting its chemical properties.

Uniqueness: 4-Ethoxybenzenethiol is unique due to the presence of the ethoxy group, which enhances its solubility in organic solvents and alters its reactivity compared to other thiophenol derivatives. This makes it particularly useful in specific chemical and industrial applications.

Properties

IUPAC Name

4-ethoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-9-7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWOIUVGAWIZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429307
Record name 4-ethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-09-2
Record name 4-Ethoxybenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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